molecular formula C7H8ClN3O3 B051164 (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole CAS No. 681490-93-7

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Cat. No. B051164
CAS RN: 681490-93-7
M. Wt: 217.61 g/mol
InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of nitroimidazole derivatives, including compounds similar to (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, often involves multi-step chemical reactions that are designed to introduce the nitro, chloro, and methyloxiran groups at specific positions on the imidazole ring. For example, the synthesis of 2-nitroimidazoles can be achieved through the reaction of chloromethylated or nitro-substituted precursors, followed by various functionalization reactions to add the desired substituents (Parveen et al., 1999).

Molecular Structure Analysis

The molecular structure of nitroimidazole derivatives, including (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, is characterized by the presence of an imidazole ring substituted with nitro, chloro, and methyloxiran groups. This structure is responsible for the compound's reactivity and biological activity. X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular geometry and confirm the configuration of the stereocenters, providing insights into the compound's potential interactions with biological targets (Backler et al., 2020).

Chemical Reactions and Properties

Nitroimidazole derivatives undergo various chemical reactions, including reductive transformations, which are pivotal for their activation in biological systems. For instance, the nitro group in nitroimidazoles can be bioreductively activated in hypoxic conditions, a feature exploited in the design of prodrugs targeting hypoxic tumor cells (Naylor et al., 1992). Additionally, the presence of an epoxide group (methyloxiran) in compounds like (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole suggests susceptibility to ring-opening reactions, which could be utilized in drug release mechanisms.

Mechanism of Action

Target of Action

The primary target of ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a crucial role in managing cellular processes by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

This compound acts as a selective, irreversible proteasome inhibitor . It binds to the proteasome and inhibits its function, leading to an accumulation of proteins in the cell. This can disrupt various cellular processes and lead to cell death .

Biochemical Pathways

The inhibition of the proteasome affects multiple biochemical pathways. It can lead to the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), which in turn activate both intrinsic and extrinsic caspase cascades . These changes can induce cell cycle arrest and apoptosis, particularly in cancer cells that are more dependent on the ubiquitin proteasome pathway .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . After intravenous administration, the plasma concentration of the compound declines rapidly in a biphasic manner . The high clearance is predominantly mediated by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis . The compound is excreted mainly as metabolites resulting from peptidase cleavage .

Result of Action

The inhibition of the proteasome by ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole can lead to potent proteasome inhibition in blood and a variety of tissues . This can result in the disruption of cellular processes and induction of cell death, particularly in cancer cells .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and reactivity. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMDGYNOADBVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439995
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

CAS RN

681490-93-7
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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